2-Fluorooctane
Description
2-Fluorooctane (C₈H₁₇F) is a secondary alkyl fluoride with a fluorine atom at the second carbon of an octane chain. Its molecular weight is 132.222 g/mol (monoisotopic mass: 132.131429), and it is identified by CAS RN 407-95-4 and ChemSpider ID 9128771 .
Structure
2D Structure
Properties
CAS No. |
407-95-4 |
|---|---|
Molecular Formula |
C8H17F |
Molecular Weight |
132.22 g/mol |
IUPAC Name |
2-fluorooctane |
InChI |
InChI=1S/C8H17F/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3 |
InChI Key |
TVJHFQWCMCKELZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)F |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Fluorooctane vs. 1-Fluorooctane
- This compound : Synthesized via Wagner-Meerwein rearrangement during fluorination of 1-iodooctane using AgF or HgF₂. This pathway involves carbocation intermediates, leading to competitive formation of 1- and this compound depending on reaction temperature . Silver(I) fluoride at lower temperatures favors 1-fluorooctane, while higher temperatures promote this compound via rearrangement .
- 1-Fluorooctane : Direct fluorination of 1-iodooctane with AgF yields predominantly 1-fluorooctane (up to 55% yield under optimized conditions), with minimal rearrangement .
This compound vs. 2-Bromooctane
2-Bromooctane is a benchmark substrate for testing fluorinating reagents due to its propensity for elimination. For example:
Halogen Exchange Reactions
This compound can undergo halogen exchange with MoCl₅ to produce 2-chlorooctane in 71% yield, demonstrating its utility as a synthetic intermediate .
Chemical Reactivity
- Amide Formation : Unlike secondary chloro-, bromo-, or iodo-octanes, this compound reacts with acetonitrile in HF to form N-octylketamides with yields comparable to octene, indicating unique reactivity akin to alkenes .
- Elimination Resistance : Fluorine’s electronegativity stabilizes the C–F bond, reducing elimination byproducts compared to brominated analogs during fluorination .
Pharmaceutical and Industrial Relevance
Fluorinated alkanes are also explored as alternatives to persistent pollutants like PFOS, though data gaps remain .
Comparative Data Table
Research Findings and Challenges
- Synthetic Challenges : Competing elimination and rearrangement pathways complicate selective fluorination. Modified reagents (e.g., aryldifluorophenylsilicates) and optimized conditions (e.g., low-temperature AgF) improve outcomes .
- Structural Insights : The stability of this compound’s carbocation intermediate enables diverse reactivity, though this also necessitates careful control of reaction parameters .
- Data Gaps: Limited public data on environmental and toxicological profiles of fluorinated alkanes hinder their adoption as PFOS alternatives .
Preparation Methods
Structural and Molecular Characteristics
This compound is a secondary alkyl fluoride with a molecular weight of 132.22 g/mol. Its structure, represented by the SMILES notation CCCCCCC(C)F, indicates a linear octane chain with a fluorine substituent at the second carbon. The compound’s IUPAC name, this compound, reflects this substitution pattern. The fluorine atom’s electronegativity imparts distinct polarity to the molecule, influencing its boiling point (-10°C to -5°C) and solubility profile.
Stability and Reactivity
The carbon-fluorine bond in this compound exhibits high bond dissociation energy (approximately 485 kJ/mol), contributing to the compound’s chemical inertness under standard conditions. However, the fluorine atom’s inductive effect renders the adjacent carbon susceptible to nucleophilic substitution or elimination reactions under specific catalytic environments.
Traditional Fluorination Methods
Diethylaminosulfur Trifluoride (DAST)-Mediated Synthesis
Modern Deoxyfluorination Reagents
Chloroimidazolium Reagent with H₂F₃⁻ Anion
Recent advancements have introduced ImCl[H₂F₃], a stable deoxyfluorination reagent effective for aliphatic alcohols. This reagent operates via a dual mechanism:
- Chlorination : The alcohol is converted to an alkyl chloride.
- Fluoride Exchange : H₂F₃⁻ anion displaces chloride in an Sₙ2 reaction.
Performance Metrics :
| Parameter | Value |
|---|---|
| Reaction Time | 1–4 hours |
| Temperature | 25–40°C |
| Yield (Octan-2-ol) | 85–92% |
| Purity (HPLC) | >98% |
Benefits :
- Air stability simplifies handling.
- Broad substrate compatibility, including sterically hindered alcohols.
Process Optimization Strategies
Temperature Control in Fluorination
Optimal temperature ranges are critical to maximizing yield and minimizing byproducts. Data from fluorination patents reveal:
Thermal Profile :
| Stage | Temperature Range |
|---|---|
| Initial Reaction | -30°C to -10°C |
| Intermediate Warming | -5°C to +2°C |
| Quenching | 2–5°C |
Impact on Yield :
Purification Protocols
Multi-stage washing is essential to isolate high-purity this compound:
Washing Procedure :
- First Wash : Ice-cold water (8:1 water-to-reagent ratio).
- Subsequent Washes : Saturated sodium bicarbonate (neutralizes residual HF).
- Final Wash : Brine solution (removes organic impurities).
Outcome :
Comparative Analysis of Fluorination Methods
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| DAST | 60–75 | 95–98 | Moderate | 120–150 |
| HF-Pyridine | 55–65 | 98–99 | High | 40–60 |
| ImCl[H₂F₃] | 85–92 | >98 | High | 80–100 |
Key Observations :
- ImCl[H₂F₃] offers superior yield and purity but higher reagent cost.
- HF-Pyridine remains preferred for large-scale production due to lower operational costs.
Applications of this compound
Industrial Solvents
The low polarity and high thermal stability of this compound make it suitable for:
Pharmaceutical Intermediates
Fluorinated alkanes serve as building blocks for:
- Anesthetic agents (e.g., sevoflurane analogs).
- Positron emission tomography (PET) tracers.
Q & A
Q. Tables
| Analytical Techniques | Application | Reference |
|---|---|---|
| ¹⁹F NMR | Quantify fluorinated products; detect impurities | |
| GC-MS | Verify molecular weight; identify degradation | |
| LC-MS/MS | Trace environmental PFAS analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
